(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCRCRFXQTWNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The benzo[d]thiazol-2(3H)-ylidene scaffold is shared across multiple compounds, but substituent variations dictate their properties:
Key Observations :
- Electron-Withdrawing Groups : The 4-Cl substituent in the target compound contrasts with the 3-methyl group in I8, altering electronic profiles and reactivity.
- Amide Variations : Pivalamide’s steric bulk may reduce metabolic degradation compared to benzamide derivatives (e.g., 4g) .
- Hybrid Structures: Compounds like I8 integrate quinolinium cations, enhancing solubility and targeting capabilities in biological systems .
Physicochemical and Spectroscopic Properties
- Melting Points : Thiadiazol-2-ylidene derivatives (e.g., 4g) exhibit higher melting points (~200°C) due to strong intermolecular hydrogen bonding from acryloyl and benzamide groups . The target compound’s melting point is unrecorded but likely lower due to the hydrophobic pivalamide group.
- Spectroscopic Signatures : IR spectra of 4g show dual carbonyl stretches (1690, 1638 cm⁻¹), whereas the target compound’s pivalamide would display a single C=O peak near 1650–1700 cm⁻¹ .
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